molecular formula C8H10N2O5 B3844085 2,3,5-trimethoxy-6-nitropyridine

2,3,5-trimethoxy-6-nitropyridine

Cat. No.: B3844085
M. Wt: 214.18 g/mol
InChI Key: FTGJNBVCCMXXHN-UHFFFAOYSA-N
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Description

2,3,5-trimethoxy-6-nitropyridine is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are pyridine derivatives that contain one or more nitro groups attached to the pyridine ring. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-trimethoxy-6-nitropyridine typically involves the nitration of 2,3,5-trimethoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-trimethoxy-6-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2,3,5-trimethoxy-6-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trimethoxy-6-nitropyridine depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. The compound’s effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-trimethoxy-4-nitropyridine
  • 2,3,5-trimethoxy-5-nitropyridine
  • 2,3,5-trimethoxy-3-nitropyridine

Uniqueness

2,3,5-trimethoxy-6-nitropyridine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of three methoxy groups also distinguishes it from other nitropyridines, affecting its solubility and interaction with other molecules .

Properties

IUPAC Name

2,3,5-trimethoxy-6-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O5/c1-13-5-4-6(14-2)8(15-3)9-7(5)10(11)12/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGJNBVCCMXXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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